Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate
Description
Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate is a hydrazonyl halide derivative characterized by a hydrazone group (-NH-N=) linked to a 4-bromophenyl substituent and an isopropyl ester moiety. This compound belongs to a class of synthetic intermediates widely used in heterocyclic chemistry for constructing spiroheterocycles and other nitrogen-containing frameworks . Its structure features a planar Caryl–NH–N=C unit, a common motif in hydrazonyl halides that enables diverse reactivity, such as cyclization and nucleophilic substitution .
Substituting ethyl with isopropyl likely follows a similar pathway, leveraging the steric and electronic effects of the ester group.
Properties
Molecular Formula |
C11H12BrClN2O2 |
|---|---|
Molecular Weight |
319.58 g/mol |
IUPAC Name |
propan-2-yl (2E)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate |
InChI |
InChI=1S/C11H12BrClN2O2/c1-7(2)17-11(16)10(13)15-14-9-5-3-8(12)4-6-9/h3-7,14H,1-2H3/b15-10+ |
InChI Key |
UQRFIWFWKPQYQI-XNTDXEJSSA-N |
Isomeric SMILES |
CC(C)OC(=O)/C(=N\NC1=CC=C(C=C1)Br)/Cl |
Canonical SMILES |
CC(C)OC(=O)C(=NNC1=CC=C(C=C1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Isopropyl Chloroacetate
Isopropyl chloroacetate is synthesized via esterification of chloroacetic acid with isopropanol. A novel and efficient catalytic process employs lanthanum dodecyl sulfate (LDDS) as a water-tolerant Lewis acid catalyst, which enhances the esterification conversion significantly compared to traditional catalysts.
| Parameter | Condition |
|---|---|
| Molar ratio (Isopropanol:Chloroacetic acid) | 1.2 : 1 |
| Catalyst amount (LDDS) | 1.0% molar percent of chloroacetic acid |
| Reaction time | 2.5 hours |
| Water-carrying agent | 5 mL cyclohexane |
| Temperature | Reflux temperature (~82-85°C) |
| Catalyst Amount (%) | Esterification Conversion (%) |
|---|---|
| 0 (No catalyst) | ~50 |
| 0.25 | Increased conversion |
| 0.5 | Further increased |
| 1.0 | 98.3 |
The use of LDDS as a catalyst resulted in an esterification conversion of 98.3%, demonstrating high catalytic efficiency and environmental compatibility, aligning with green chemistry principles.
Preparation of this compound
The hydrazone compound is prepared by reacting isopropyl chloroacetate with 4-bromophenyl hydrazine. This reaction typically involves the condensation of the hydrazine derivative with the ester, leading to the formation of the hydrazone linkage.
- Starting materials: Isopropyl chloroacetate and 4-bromophenyl hydrazine.
- Reaction type: Condensation forming hydrazone linkage (C=N-N).
- Conditions: Usually carried out under reflux in an appropriate solvent (e.g., ethanol or methanol) to facilitate the reaction.
- Catalysts: Acid catalysts (e.g., acetic acid) may be used to promote the condensation.
- Reaction monitoring: The progress is monitored by TLC or spectroscopic methods to confirm hydrazone formation.
$$
\text{Isopropyl chloroacetate} + \text{4-bromophenyl hydrazine} \xrightarrow[\text{solvent}]{\text{acid catalyst, reflux}} \text{this compound} + H_2O
$$
-
- The chloroacetate moiety is reactive and can interact with nucleophiles, which is exploited in the hydrazone formation.
- The reaction conditions must be controlled to avoid side reactions such as hydrolysis or polymerization.
- Purification is typically achieved by recrystallization or chromatographic techniques.
Related Synthetic Processes and Analogues
While direct detailed experimental procedures specific to this compound are limited in public literature, analogous hydrazone preparations involve similar condensation reactions. For example, hydrazones derived from ethyl 2-chloro-2-(2-phenylhydrazono)acetate analogues have been synthesized using similar methodologies involving acid-catalyzed condensation in suitable solvents.
Summary Table of Preparation Steps
| Step | Process Description | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|---|
| 1 | Esterification of chloroacetic acid with isopropanol | Chloroacetic acid, isopropanol, LDDS catalyst, cyclohexane, reflux | High conversion (98.3%) to isopropyl chloroacetate |
| 2 | Condensation with 4-bromophenyl hydrazine | Isopropyl chloroacetate, 4-bromophenyl hydrazine, acid catalyst, reflux in ethanol/methanol | Formation of hydrazone linkage yielding target compound |
| 3 | Purification | Recrystallization or chromatography | Pure this compound |
Analytical and Research Data Supporting Preparation
- Catalyst efficiency: Lanthanum dodecyl sulfate (LDDS) shows catalytic activity comparable to Brønsted acids, improving esterification rates and yields.
- Reactivity: The chloroacetate group facilitates nucleophilic attack by hydrazine derivatives, enabling hydrazone formation under mild conditions.
- Structural analogues: Variations in substituents on the phenyl ring or ester moiety affect biological activity and reactivity, as seen in related compounds.
- Purity and yield: Typical yields for the esterification step exceed 95%, and hydrazone formation yields depend on reaction optimization but are generally high with proper conditions.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The hydrazono group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products typically include derivatives where the chloro group is replaced by the nucleophile.
Oxidation and Reduction: Products include various oxidized or reduced forms of the hydrazono group.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds similar to Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of hydrazones, including those with halogen substitutions like bromine, can enhance antibacterial and antifungal activities. For instance, compounds tested against Gram-positive and Gram-negative bacteria showed promising inhibition zones, suggesting potential as effective antimicrobial agents .
1.2 Anticancer Properties
The structural characteristics of this compound may contribute to anticancer activity. Research into similar thiazole-integrated compounds has revealed their ability to selectively target cancer cell lines, indicating that modifications in the hydrazone structure could lead to enhanced cytotoxicity against various tumors . Studies have reported IC50 values in the micromolar range for compounds with similar frameworks, highlighting their potential in cancer therapeutics.
Agrochemical Applications
2.1 Herbicidal Activity
The compound's structural features suggest potential applications as herbicides. Research into related chloroacetate derivatives has shown efficacy in inhibiting plant growth by disrupting metabolic pathways essential for plant development. These findings point towards the utility of this compound in agricultural settings as a selective herbicide .
2.2 Insecticidal Properties
There is also evidence supporting the insecticidal applications of hydrazone derivatives. Compounds with similar functionalities have been tested for their effectiveness against various pest species, showing promising results in controlling populations while minimizing harm to beneficial insects . The incorporation of bromine and chloroacetate groups may enhance the bioactivity of such compounds.
Synthesis and Structure-Activity Relationship
3.1 Synthetic Pathways
The synthesis of this compound typically involves the reaction of isopropyl chloroacetate with appropriate hydrazones derived from aromatic aldehydes. The presence of specific substituents, such as bromine on the phenyl ring, plays a crucial role in modulating the biological activity of the resulting compound .
3.2 Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) is vital for optimizing the efficacy of this compound in various applications. Research has shown that modifications at specific positions on the phenyl ring can significantly impact antimicrobial and anticancer activities. For example, introducing electron-withdrawing groups often enhances potency against microbial strains .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Compounds showed inhibition against Staphylococcus aureus and E. coli with varying degrees of effectiveness based on structural modifications. |
| Study B | Anticancer Efficacy | Derivatives exhibited IC50 values ranging from 10-30 µM against human cancer cell lines, highlighting potential for further development. |
| Study C | Herbicidal Potential | Demonstrated significant growth inhibition in Amaranthus species, indicating practical applications in agriculture. |
Mechanism of Action
The mechanism of action of Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function and activity . The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The physicochemical behavior of hydrazonyl halides is influenced by substituents on the phenyl ring and the ester group. Key comparisons include:
Table 1: Comparative Data for Selected Hydrazonyl Halides
Key Observations :
- Ester Group Impact : The isopropyl ester increases molecular weight (~14 g/mol) compared to ethyl analogs, likely enhancing lipophilicity and altering solubility in polar solvents .
- Substituent Effects : Bromine (electron-withdrawing) and methoxy (electron-donating) groups modulate electronic density on the hydrazone moiety. Bromine enhances electrophilicity at the α-carbon, favoring nucleophilic attacks, whereas methoxy groups may stabilize resonance structures .
- Melting Points: Ethyl esters with bromo or chloro substituents exhibit moderate melting points (~155–158°C), while thiocyanato-malononitrile derivatives (e.g., Compound 5b) show higher thermal stability (210–212°C) due to extended conjugation and intermolecular interactions .
Cyclization and Heterocycle Formation
Hydrazonyl halides are pivotal in constructing heterocycles. For example:
- Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]-acetate undergoes heteroannulation to form spiroheterocycles, facilitated by the planar Caryl–NH–N=C unit .
- Thiocyanato derivatives (e.g., Compound 5b) participate in cycloaddition reactions, forming pyrazole or triazole rings under mild conditions .
The isopropyl variant’s bulkier ester group may slow reaction kinetics due to steric hindrance but could improve selectivity in crowded reaction environments.
Sulfonation and Decomposition
N-Sulfonylhydrazones (e.g., compounds from ) decompose at room temperature to generate diazo intermediates, which are valuable in cross-coupling reactions . The bromophenyl group in the target compound may stabilize such intermediates compared to electron-rich substituents.
Stability and Functional Group Interactions
- Hydrogen Bonding: The amino hydrogen in hydrazonyl halides forms intramolecular hydrogen bonds with ester carbonyl groups, stabilizing helical chain structures in the solid state .
Q & A
Q. Optimization Tips :
- Maintain temperatures below 10°C during diazotization to prevent decomposition.
- Use excess β-keto ester (1.2–1.5 equivalents) to drive the coupling reaction to completion.
- Adjust pH to 4–6 using sodium acetate to stabilize intermediates and minimize side reactions .
What analytical techniques are essential for characterizing this compound, and how do they confirm structural integrity?
Level: Basic
Methodological Answer:
Critical techniques include:
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 7.3–7.5 ppm for 4-bromophenyl), hydrazone NH (δ ~10–12 ppm), and ester methyl/isopropyl groups.
- ¹³C NMR : Confirms carbonyl (C=O, δ ~165–170 ppm) and quaternary carbons.
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₁BrClN₂O₂: ~349.9 m/z).
- X-ray Crystallography : Resolves Z/E configuration of the hydrazone moiety and hydrogen-bonding patterns (e.g., NH···O=C interactions forming helical chains) .
How does the electronic nature of the 4-bromophenyl substituent influence the compound's reactivity in heterocyclic synthesis?
Level: Advanced
Methodological Answer:
The electron-withdrawing bromine group:
- Activates the Hydrazone Moiety : Enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., cyclization with thioureas to form thiazoles).
- Directs Regioselectivity : The para-bromo group stabilizes intermediates via resonance, favoring 5-membered ring formation over 6-membered analogs.
- Modifies Redox Properties : Bromine increases oxidative stability, enabling reactions under aerobic conditions in some cases .
How should researchers address contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
Level: Advanced
Methodological Answer:
Contradictions may arise from:
- Tautomerism : Hydrazone ↔ azo forms can cause splitting. Use variable-temperature NMR to identify equilibrium states.
- Impurities : Recrystallize or use preparative HPLC to isolate pure isomers.
- Stereochemical Complexity : Employ NOESY or X-ray diffraction to resolve Z/E configurations. For example, X-ray confirmed Z-configuration in analogous compounds via C=N torsion angles (~5.5°) .
What strategies are recommended for evaluating the biological activity of this compound?
Level: Basic
Methodological Answer:
Standard approaches include:
- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases) using fluorescence-based kinetic assays.
- Cellular Toxicity : MTT or resazurin assays in cell lines (e.g., HeLa, HEK293) at 10–100 µM concentrations.
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes with protein targets (e.g., COX-2 or HIV protease) .
How should this compound be stored to ensure long-term stability?
Level: Basic
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis.
- Solvent : Dissolve in dry DMSO or ethanol for aliquots; avoid aqueous buffers.
- Light Sensitivity : Use amber vials to protect from UV-induced decomposition .
What crystallographic methods resolve the stereochemistry of the hydrazone group?
Level: Advanced
Methodological Answer:
- Single-Crystal X-ray Diffraction : Measures bond angles and torsion angles (e.g., C–N–N=C dihedral angles) to confirm Z/E configuration.
- Hydrogen Bonding Analysis : Identifies NH···O=C interactions (e.g., 2.8–3.0 Å distances) that stabilize the Z-form.
- Packing Diagrams : Visualize helical chains or π-stacking interactions influencing crystallinity .
How can low yields during synthesis be mitigated?
Level: Advanced
Methodological Answer:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate coupling.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Workup Adjustments : Quench reactions with ice-cold water to precipitate pure product .
What analytical methods ensure purity for pharmaceutical intermediate applications?
Level: Advanced
Methodological Answer:
- HPLC-DAD/MS : Use C18 columns (ACN/water gradient) to detect impurities (e.g., unreacted hydrazine).
- Elemental Analysis : Confirm Br/Cl content matches theoretical values (e.g., Br: ~22.8%, Cl: ~10.1%).
- Chiral HPLC : Resolve enantiomers if asymmetric centers are present .
How can computational modeling predict the compound's interaction with biological targets?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) Simulations : Simulate binding to proteins (e.g., 100-ns trajectories in GROMACS) to assess stability.
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
